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molecular formula C8H7BrN2O2S B1444433 Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate CAS No. 901122-44-9

Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate

Cat. No. B1444433
M. Wt: 275.12 g/mol
InChI Key: DMUMAAIQJXASCL-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

A suspension of sodium hydride (60% in mineral oil, 13.6 g, 368 mmol) in N,N-dimethylformamide (160 ml) was cooled to −10° C. or below under a nitrogen atmosphere. Ethyl isocyanoacetate (36.2 g, 320 mmol) was gradually added dropwise to the cooled suspension, and the mixture was stirred at −3 to 5° C. for 2 hr. This solution was cooled to −20° C. or below and was added dropwise to a solution of 2,5-dibromothiazole (38.8 g, 160 mmol) in N,N-dimethylformamide over a period of about 20 min, and the mixture was stirred at −5 to −20° C. for 2 hr. Water (8 ml) was added thereto to stop the reaction, and the reaction solution was added to 15 wt % brine (960 ml) under ice cooling. Subsequently, the mixture was adjusted to pH 6 to 7 by the addition of 1 M hydrochloric acid. Subsequently, common salt (102 g) was added thereto at the same temperature, and the mixture was stirred overnight. The resultant precipitate was collected by filtration, was washed with water (136 ml), and was dried under the reduced pressure to give ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (40.4 g, yield 91.9%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Quantity
38.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
salt
Quantity
102 g
Type
reactant
Reaction Step Five
Name
brine
Quantity
960 mL
Type
solvent
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[C-:4].Br[C:12]1[S:13][C:14]([Br:17])=[CH:15][N:16]=1.Cl>CN(C)C=O.[Cl-].[Na+].O.O>[Br:17][C:14]1[S:13][C:12]2=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[N:3]=[CH:4][N:16]2[CH:15]=1 |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
36.2 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Three
Name
Quantity
38.8 g
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
salt
Quantity
102 g
Type
reactant
Smiles
Step Six
Name
brine
Quantity
960 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Seven
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 (± 4) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −3 to 5° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −10° C. or below under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to −20° C. or below
STIRRING
Type
STIRRING
Details
the mixture was stirred at −5 to −20° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
at the same temperature, and the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
was washed with water (136 ml)
CUSTOM
Type
CUSTOM
Details
was dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40.4 g
YIELD: PERCENTYIELD 91.9%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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